Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound belonging to the pyrrole family, characterized by a pyrrole ring substituted with ethyl and diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the alkylation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) . This reaction produces the related N-ethyl carboxylate pyrrole, which can then be further processed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce various hydrogenated pyrrole compounds.
Scientific Research Applications
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Properties
IUPAC Name |
diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-4-8-9(11(14)16-5-2)7-13-10(8)12(15)17-6-3/h7,13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKGICNBLYZXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC=C1C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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